tert-butyl 4-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]piperidine-1-carboxylate tert-butyl 4-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20281557
InChI: InChI=1S/C14H20BrN3O3S/c1-14(2,3)21-13(20)18-6-4-9(5-7-18)11(19)17-12-16-8-10(15)22-12/h8-9H,4-7H2,1-3H3,(H,16,17,19)
SMILES:
Molecular Formula: C14H20BrN3O3S
Molecular Weight: 390.30 g/mol

tert-butyl 4-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]piperidine-1-carboxylate

CAS No.:

Cat. No.: VC20281557

Molecular Formula: C14H20BrN3O3S

Molecular Weight: 390.30 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 4-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]piperidine-1-carboxylate -

Specification

Molecular Formula C14H20BrN3O3S
Molecular Weight 390.30 g/mol
IUPAC Name tert-butyl 4-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C14H20BrN3O3S/c1-14(2,3)21-13(20)18-6-4-9(5-7-18)11(19)17-12-16-8-10(15)22-12/h8-9H,4-7H2,1-3H3,(H,16,17,19)
Standard InChI Key FRDHLADUDMIZJE-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC2=NC=C(S2)Br

Introduction

tert-Butyl 4-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]piperidine-1-carboxylate, with the CAS number 405939-39-1, is an organic compound belonging to the class of piperidine derivatives. It features a piperidine ring substituted with a tert-butyl ester and a bromothiazole moiety, contributing to its unique chemical properties and potential biological activities. This compound is classified under pharmaceutical intermediates and agrochemicals due to its structural characteristics relevant in drug development and synthesis.

Synthesis Methods

The synthesis of tert-butyl 4-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]piperidine-1-carboxylate typically involves several key steps. One synthesis route includes the preparation of tert-butyl (5-bromothiazol-2-yl)carbamate, which is a crucial intermediate. This intermediate can be synthesized using methods involving di-tert-butyl dicarbonate and 2-amino-5-bromothiazole hydrobromide in solvents like tetrahydrofuran or pyridine .

Synthesis Steps

  • Preparation of Intermediate:

    • Combine 2-amino-5-bromothiazole hydrobromide with NaHCO3 in tert-butyl alcohol.

    • Add di-tert-butyl dicarbonate and stir at room temperature or heat at 50°C to drive the reaction to completion.

    • Purify the product using chromatography.

  • Final Product Synthesis:

    • The final compound is synthesized by reacting the intermediate with appropriate piperidine derivatives under suitable conditions.

Biological and Chemical Significance

The presence of a bromothiazole moiety and a piperidine ring in tert-butyl 4-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]piperidine-1-carboxylate suggests potential biological activities. Thiazole derivatives are known for their antimicrobial, antifungal, and antiviral properties, while piperidine derivatives have been explored for various pharmacological effects, including analgesic and anti-inflammatory activities.

Potential Applications

  • Pharmaceutical Intermediates: Used in the synthesis of drugs targeting various biological pathways.

  • Agrochemicals: Potential use as pesticides or fungicides due to the antimicrobial properties of thiazole derivatives.

Future Research Directions

  • Biological Activity Assessment: Evaluate the compound's antimicrobial, antifungal, and antiviral properties.

  • Synthesis Optimization: Improve synthesis yields and efficiency by exploring alternative reaction conditions or reagents.

  • Pharmacological Studies: Investigate its potential as a precursor for drugs targeting specific biological pathways.

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